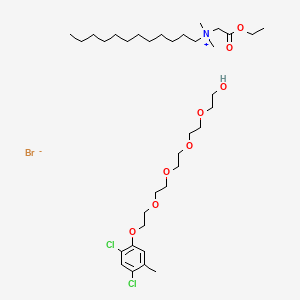![molecular formula C11H20O4S B14416781 3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate CAS No. 85054-06-4](/img/structure/B14416781.png)
3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate is an organic compound with a complex structure that includes ester, sulfoxide, and ketone functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate typically involves multiple steps. One common method is the esterification of 3-methylbutanol with 2-[(methanesulfinyl)methyl]-3-oxobutanoic acid. The reaction is usually catalyzed by an acid such as sulfuric acid and carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as distillation and crystallization ensures the removal of impurities and the isolation of the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate can undergo various chemical reactions, including:
Oxidation: The sulfoxide group can be further oxidized to a sulfone using oxidizing agents like hydrogen peroxide.
Reduction: The ketone group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The ester group can undergo nucleophilic substitution reactions, where the alkoxy group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, acetic acid
Reduction: Sodium borohydride, ethanol
Substitution: Sodium hydroxide, methanol
Major Products
Oxidation: 3-Methylbutyl 2-[(methanesulfonyl)methyl]-3-oxobutanoate
Reduction: 3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-hydroxybutanoate
Substitution: Various esters depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce sulfoxide and ester functionalities into target molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of complex organic compounds.
Wirkmechanismus
The mechanism of action of 3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate involves its interaction with various molecular targets. The sulfoxide group can act as an electron donor, participating in redox reactions and influencing the compound’s reactivity. The ester and ketone groups can undergo hydrolysis and reduction, respectively, leading to the formation of active metabolites that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Methylbutyl 2-methylbutanoate: An ester with a similar structure but lacking the sulfoxide and ketone groups.
3-Methyl-2-butanol: An alcohol with a similar carbon skeleton but different functional groups.
2-Methylbutyl-3-methyl-2-butenoate: An ester with a similar carbon skeleton but different functional groups.
Uniqueness
3-Methylbutyl 2-[(methanesulfinyl)methyl]-3-oxobutanoate is unique due to the presence of multiple functional groups, including ester, sulfoxide, and ketone. This combination of functionalities imparts distinct chemical properties and reactivity, making it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
85054-06-4 |
|---|---|
Molekularformel |
C11H20O4S |
Molekulargewicht |
248.34 g/mol |
IUPAC-Name |
3-methylbutyl 2-(methylsulfinylmethyl)-3-oxobutanoate |
InChI |
InChI=1S/C11H20O4S/c1-8(2)5-6-15-11(13)10(9(3)12)7-16(4)14/h8,10H,5-7H2,1-4H3 |
InChI-Schlüssel |
ZCYNXKPJQPKNDZ-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)CCOC(=O)C(CS(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


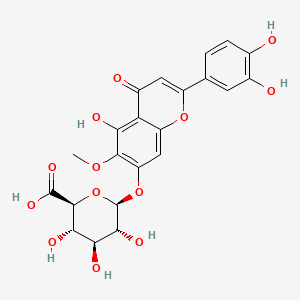
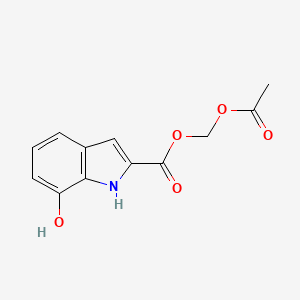
![2-{6-[4-(Dimethylamino)phenyl]hexa-1,3,5-trien-1-YL}-3-ethylnaphtho[2,1-D][1,3]thiazol-3-ium perchlorate](/img/structure/B14416723.png)
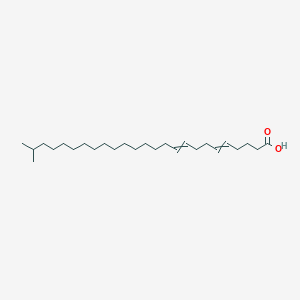
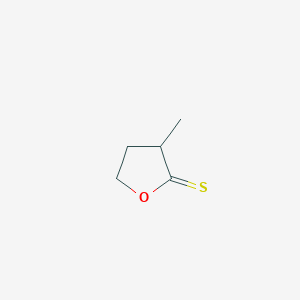
![1-{3-[(7H-Purin-6-yl)sulfanyl]propyl}pyrimidine-2,4(1H,3H)-dione](/img/structure/B14416738.png)
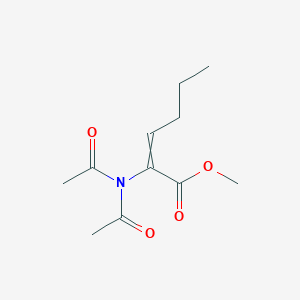
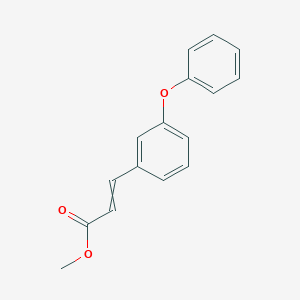
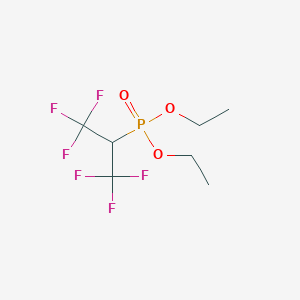
![Phosphonium, triphenyl[3-(trimethylsilyl)propyl]-, bromide](/img/structure/B14416778.png)
![Methyl [3-bromo-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416782.png)
![Methyl [3-fluoro-4-(4-methoxyphenoxy)phenyl]carbamate](/img/structure/B14416784.png)

